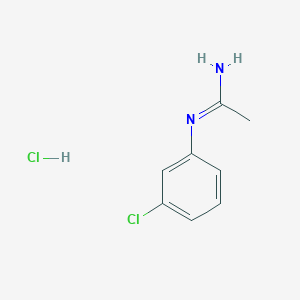

N-(3-Chloro-phenyl)-acetamidine hydrochloride

Description

N-(3-Chloro-phenyl)-acetamidine hydrochloride is an amidine derivative characterized by a phenyl ring substituted with a chlorine atom at the meta position and an acetamidine group (-C(=NH)NH₂·HCl). The amidine group, a strong base due to its protonated form in hydrochloride salts, distinguishes it from neutral amides like N-(3-Chlorophenyl)acetamide .

Properties

IUPAC Name |

N'-(3-chlorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c1-6(10)11-8-4-2-3-7(9)5-8;/h2-5H,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXZACWVNCQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-phenyl)-acetamidine hydrochloride typically involves the reaction of 3-chloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetamidine derivative. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, to facilitate the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-phenyl)-acetamidine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the acetamidine group to an amine.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Amines.

Substitution: Various substituted phenylacetamidines, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-(3-Chloro-phenyl)-acetamidine hydrochloride as an antimicrobial agent. Research indicates that compounds with similar structures demonstrate activity against various pathogens, including bacteria and fungi. For instance, the addition of chloro groups has been shown to enhance the antibacterial activity of acetamides against strains like Klebsiella pneumoniae and Candida albicans .

Table 1: Antimicrobial Activity of Chloro-substituted Acetamides

Antiprotozoal Activity

There is also emerging evidence that this compound may exhibit antiprotozoal properties. Similar acetamidine derivatives have been tested for activity against protozoan infections, suggesting potential therapeutic applications in treating diseases caused by these pathogens.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a useful building block for synthesizing more complex organic molecules.

Amidation Reactions

The compound can be utilized in amidation reactions, where it acts as a reagent to introduce amide functional groups into organic compounds. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Reactions Involving this compound

| Reaction Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Amidation | Synthesis of substituted amides | X% | TBD |

| Coupling Reactions | Formation of new C–N bonds | Y% | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of this compound:

- A study published in 2020 explored the antibacterial properties of chloro-substituted acetamides, demonstrating that the presence of chlorine significantly enhances antimicrobial efficacy .

- Another research effort focused on the synthesis of novel derivatives using this compound as a starting material, showcasing its versatility in creating new compounds with potential biological activity .

Mechanism of Action

The mechanism of action of N-(3-Chloro-phenyl)-acetamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Comparisons

(a) N-(3-Chlorophenyl)acetamide (C₈H₈ClNO)

- Structure : Features an acetamide (-NHCOCH₃) group instead of an amidine.

- Conformation : The N–H bond adopts an anti conformation relative to the meta-chloro substituent, forming intermolecular N–H⋯O hydrogen bonds in crystals .

- Contrast : Unlike amidines, acetamides lack basicity due to the resonance-stabilized amide group.

(b) 2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO)

- Structure : Contains a methyl group at the meta position and a chloroacetamide side chain.

- Conformation : The N–H bond is syn to the meta-methyl group, with dual hydrogen bonds forming molecular chains .

- Comparison : Substituent position (methyl vs. chloro) and side-chain functional groups (amide vs. amidine) critically influence packing and reactivity.

(c) N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine Hydrochloride (LON-954)

- Structure : A dichlorophenyl-substituted amidine with a carbamoyl group.

- Pharmacology : Induces tremors via dopaminergic pathways, unlike the unsubstituted amidine hydrochloride .

- Key Difference: The 2,6-dichloro substitution and carbamoyl group enhance biological activity compared to mono-substituted analogs.

Physicochemical Properties

*Calculated based on C₈H₁₀ClN₂·HCl.

Key Trends:

- Substituent Effects : Aromatic chloro groups increase molecular weight and reduce water solubility compared to aliphatic amidines.

- Hydrogen Bonding : Amidines form stronger ionic interactions (e.g., N–H⋯Cl) than acetamides, affecting melting points and crystal packing .

Biological Activity

N-(3-Chloro-phenyl)-acetamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group on the aromatic ring, which enhances its biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

The compound has demonstrated considerable antimicrobial properties. Research indicates that derivatives of acetamidine compounds exhibit antibacterial activity against various pathogens, including Klebsiella pneumoniae and Candida albicans. The presence of the chloro atom is believed to enhance this activity by stabilizing the compound at the target enzyme sites, thus promoting cell lysis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 15 μg/mL | |

| Candida albicans | 5 μg/mL |

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Studies show that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . The IC50 values for COX inhibition suggest significant potential for reducing inflammation.

Table 2: Inhibition Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| N-(3-Chloro-phenyl)-acetamidine | 19.45 ± 0.07 | 31.4 ± 0.12 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Antibacterial Mechanism : The chloro substitution enhances binding affinity to penicillin-binding proteins (PBPs), facilitating bacterial cell lysis .

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased levels of inflammatory mediators, contributing to pain relief and reduced inflammation .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- A study conducted on its antibacterial efficacy against Klebsiella pneumoniae showed promising results, indicating that the compound could serve as a potential therapeutic agent against resistant strains .

- Another investigation into its anti-inflammatory properties revealed that it significantly reduced COX-2 expression in vitro, suggesting a strong anti-inflammatory profile .

Q & A

Basic Research Questions

Q. What is the molecular formula and key physicochemical properties of N-(3-Chloro-phenyl)-acetamidine hydrochloride?

- Molecular formula : C₈H₁₀Cl₂N₂ (derived from related acetamidine hydrochloride analogs, e.g., C₂H₇ClN₂ for acetamidine hydrochloride ).

- Key properties :

- Appearance : White crystalline solid (similar to acetamidine hydrochloride) .

- Solubility : Likely soluble in polar solvents (water, methanol, ethanol) based on structural analogs .

- Stability : Hygroscopic; decomposes upon heating (observed in acetamidine hydrochloride analogs) .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Synthesis pathway :

Intermediate formation : React 3-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)acetamide .

Amidine formation : Treat the intermediate with ammonia or ammonium chloride under reflux in methanol, followed by HCl to yield the hydrochloride salt .

- Optimization :

- Molar ratios : 1:1.2 (3-chloroaniline to chloroacetyl chloride) for high yield .

- Temperature : 60–80°C for amidine cyclization .

Q. What analytical techniques are used to characterize this compound?

- Spectroscopy :

- IR : Confirm amidine C=N stretching (1600–1650 cm⁻¹) and N–H bending .

- NMR : ¹H and ¹³C NMR to verify aromatic substitution (3-chloro group) and acetamidine backbone .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, moisture) affect the stability of this compound?

- Moisture sensitivity : Hygroscopic nature necessitates anhydrous storage (observed in acetamidine hydrochloride analogs) .

- Hydrolysis : In aqueous solutions, amidine groups hydrolyze to amines and carboxylic acids under acidic/basic conditions .

- Thermal degradation : Decomposes above 170°C, releasing HCl and forming nitriles (e.g., acetonitrile) .

Q. What is the mechanistic role of this compound in synthesizing nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles)?

- Pyrimidine synthesis : Reacts with β-dicarbonyl compounds (e.g., malonates) via cyclocondensation, forming substituted pyrimidines .

- Imidazole formation : Condenses with aldehydes in the presence of NH₄Cl, yielding imidazole derivatives via Debus-Radziszewski reaction .

- Key intermediates : Used in vitamin B1 (thiamine) and protease inhibitor analogs .

Q. How does this compound compare to structurally similar amidines (e.g., benzamidine) in enzyme inhibition studies?

- Selectivity : The 3-chloro-phenyl group enhances steric hindrance, reducing off-target binding compared to smaller amidines (e.g., acetamidine) .

- Pharmacological relevance : Demonstrates higher potency in inhibiting nitric oxide synthase (NOS2) (Ki ~7 nM) compared to unsubstituted analogs .

- Data contradiction : While benzamidine is a stronger protease inhibitor, the chloro-substituted analog shows improved metabolic stability .

Q. What strategies are employed to optimize reaction yields in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.